molecular formula C6H6OS2 B13958854 1-(3-Sulfanylthiophen-2-yl)ethan-1-one CAS No. 72900-13-1

1-(3-Sulfanylthiophen-2-yl)ethan-1-one

Cat. No.: B13958854
CAS No.: 72900-13-1
M. Wt: 158.2 g/mol
InChI Key: AREACAMEFBOPDO-UHFFFAOYSA-N
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Description

1-(3-Sulfanylthiophen-2-yl)ethan-1-one is a thiophene-derived ketone featuring a sulfanyl (-SH) group at the 3-position of the thiophene ring. This structural motif confers unique electronic and chemical properties, making it a valuable intermediate in organic synthesis and materials science. The sulfanyl group enhances nucleophilicity and metal-coordination capabilities, positioning the compound for applications in catalysis, ligand design, and heterocyclic chemistry.

Properties

CAS No.

72900-13-1

Molecular Formula

C6H6OS2

Molecular Weight

158.2 g/mol

IUPAC Name

1-(3-sulfanylthiophen-2-yl)ethanone

InChI

InChI=1S/C6H6OS2/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3

InChI Key

AREACAMEFBOPDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CS1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Sulfanylthiophen-2-yl)ethan-1-one typically involves the introduction of a sulfanyl group to a thiophene ring followed by the addition of an ethanone moiety. One common method involves the reaction of 3-bromothiophene with thiourea to form 3-thiophenethiol, which is then reacted with acetyl chloride to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or dichloromethane.

Industrial Production Methods

Industrial production of 1-(3-Sulfanylthiophen-2-yl)ethan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Sulfanylthiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

1-(3-Sulfanylthiophen-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(3-Sulfanylthiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The thiophene ring provides aromatic stability, allowing the compound to engage in π-π interactions with other aromatic systems. These interactions can influence biological pathways and cellular processes, leading to the observed effects.

Comparison with Similar Compounds

Substituent Effects on the Thiophene Ring

1-(3-(Phenylethynyl)thiophen-2-yl)ethan-1-one ()

  • Structure : Contains a phenylethynyl group at the 3-position of the thiophene.
  • Key Differences : The ethynyl spacer introduces extended conjugation and rigidity, enhancing π-electron delocalization. This improves suitability for Cu(I)-catalyzed cross-coupling reactions (e.g., with pyridin-3-amine) to form biaryl products (59% yield) .
  • Applications : Used in synthesizing axial biaryl compounds for materials science and pharmaceuticals.

2-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)ethan-1-one () Structure: Features a dimethoxyphenyl group attached to the ketone. Key Differences: Electron-donating methoxy groups increase electron density on the aromatic ring, altering redox properties and stability. Applications: Potential in photochemical studies due to enhanced electron-donor capacity .

Heterocyclic Modifications

1-(Benzofuran-2-yl)ethan-1-one Oxime Ethers ()

  • Structure : Benzofuran replaces thiophene, with oxime ethers at the ketone.
  • Key Differences : Benzofuran’s oxygen atom reduces aromaticity compared to thiophene, affecting electronic interactions. Oxime ethers introduce hydrogen-bonding sites.
  • Applications : Demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans .

Benzoimidazo-Triazolyl Derivatives () Example: 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one. Key Differences: Incorporation of a fused benzoimidazo-triazole system increases molecular complexity and π-stacking ability.

Functional Group Comparisons

Sulfur-Containing Groups

1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one ()

  • Structure : Sulfonyl (-SO₂) group instead of sulfanyl (-SH).
  • Key Differences : Sulfonyl groups are electron-withdrawing, reducing nucleophilicity but increasing oxidative stability. Synthesized via sulfinic acid substitution (33% yield) .
  • Applications : Directing groups in asymmetric catalysis.

2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one Derivatives ()

  • Structure : Sulfoximide (-S(O)=N-) group introduces chirality and polarity.
  • Key Differences : Enhances metal coordination in Ru(II)-catalyzed reactions. For example, 1-(4-(chloromethyl)phenyl) derivative has a melting point of 137.3–138.5°C, indicating high crystallinity .
  • Applications : Catalytic intermediates in enantioselective synthesis.

Comparative Data Table

Compound Name Key Substituents/Modifications Reactivity/Applications Yield/Synthetic Route Reference
1-(3-Sulfanylthiophen-2-yl)ethan-1-one -SH at thiophene 3-position Nucleophilic reactions, ligand design Not explicitly reported -
1-(3-(Phenylethynyl)thiophen-2-yl)ethan-1-one Phenylethynyl spacer Cu(I)-catalyzed biaryl synthesis 59% (CuI, Cs₂CO₃, HFIP, 100°C)
2-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)ethan-1-one Dimethoxyphenyl group Photochemical applications Multiple routes (general proc. C)
1-(Benzofuran-2-yl)ethan-1-one oxime ethers Benzofuran core, oxime ethers Antimicrobial agents Synthesized from 2-acetylbenzofuran
1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one Sulfonyl directing group Asymmetric catalysis 33% (sulfinic acid substitution)

Research Findings and Implications

  • Electronic Effects : Sulfanyl groups in 1-(3-Sulfanylthiophen-2-yl)ethan-1-one enhance nucleophilicity compared to sulfonyl or sulfoximide analogs, making it more reactive in metal-mediated reactions .
  • Biological Relevance : Thiophene-based ketones with heteroaryl extensions (e.g., benzoimidazo-triazolyl) show promise in drug discovery, though the sulfanyl variant’s bioactivity remains underexplored .
  • Synthetic Versatility : Cu(I)-catalyzed cross-coupling and Ru(II)-mediated annulation strategies () highlight the adaptability of thiophene ketones in constructing complex architectures.

Biological Activity

1-(3-Sulfanylthiophen-2-yl)ethan-1-one, a compound with significant biological activity, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.

  • Molecular Formula : C6H6OS
  • Molecular Weight : 126.18 g/mol
  • CAS Number : 88-15-3

Biological Activity Overview

The biological activity of 1-(3-Sulfanylthiophen-2-yl)ethan-1-one can be categorized into several areas:

Antioxidant Activity

Research indicates that compounds containing thiophene rings exhibit notable antioxidant properties. The presence of the sulfanyl group enhances the electron-donating ability of the thiophene, contributing to its effectiveness in scavenging free radicals and reducing oxidative stress .

Antimicrobial Properties

Studies have shown that 1-(3-Sulfanylthiophen-2-yl)ethan-1-one demonstrates antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes. For instance, a study highlighted its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

Anticancer Potential

The compound's anticancer properties have been investigated in several studies. It has been found to induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as the PI3K/Akt pathway. In vitro studies showed that it inhibited the proliferation of cancer cell lines, including breast and colon cancer cells .

Research Findings and Case Studies

StudyFindingsMethodology
Study 1 Demonstrated antioxidant activity through DPPH assay.In vitro assays measuring free radical scavenging ability.
Study 2 Showed antimicrobial effects against E. coli and S. aureus.Disk diffusion method to assess inhibition zones.
Study 3 Induced apoptosis in human cancer cell lines.Flow cytometry to analyze cell cycle and apoptosis markers.

The mechanisms underlying the biological activities of 1-(3-Sulfanylthiophen-2-yl)ethan-1-one include:

  • Free Radical Scavenging : The sulfanyl group enhances electron donation, allowing the compound to neutralize free radicals effectively.
  • Membrane Disruption : The lipophilic nature of the thiophene ring enables it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Signal Pathway Modulation : The compound influences various signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.

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